![molecular formula C23H28N2 B15167871 N~1~-[(Naphthalen-1-yl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine CAS No. 627522-06-9](/img/structure/B15167871.png)
N~1~-[(Naphthalen-1-yl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[(Naphthalen-1-yl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a phenylbutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(Naphthalen-1-yl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of naphthalen-1-ylmethanamine with 4-phenylbutyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-[(Naphthalen-1-yl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, nucleophiles, organic solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce fully hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
N~1~-[(Naphthalen-1-yl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N1-[(Naphthalen-1-yl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-1-naphthalenemethylamine: Shares the naphthalene ring but lacks the phenylbutyl group.
1-Naphthylmethylamine: Similar structure but with different substituents.
2-(2-Naphthyl)ethylamine: Contains a naphthalene ring with an ethylamine group.
Uniqueness
N~1~-[(Naphthalen-1-yl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine is unique due to its combination of a naphthalene ring and a phenylbutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
627522-06-9 |
|---|---|
Molekularformel |
C23H28N2 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
N'-(naphthalen-1-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C23H28N2/c1-2-9-20(10-3-1)11-6-7-16-24-17-18-25-19-22-14-8-13-21-12-4-5-15-23(21)22/h1-5,8-10,12-15,24-25H,6-7,11,16-19H2 |
InChI-Schlüssel |
FXVOMRFGEJIIPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCNCCNCC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


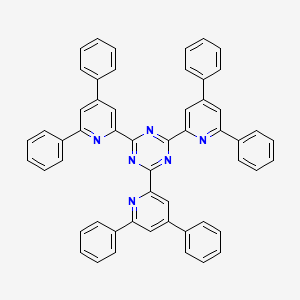
![Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI)](/img/structure/B15167804.png)
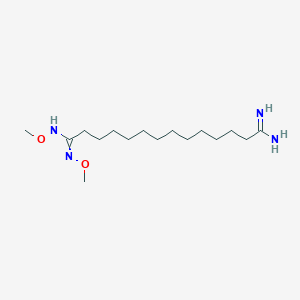
![N-{[4-(Cyclohexylamino)phenyl]methyl}-N'-isoquinolin-5-ylurea](/img/structure/B15167814.png)
![2,2'-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B15167817.png)
![2-Bromo-4-[(2s,5r)-2,5-dimethylpiperazin-1-yl]benzonitrile](/img/structure/B15167828.png)
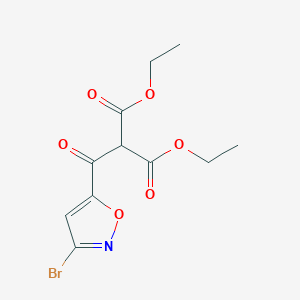


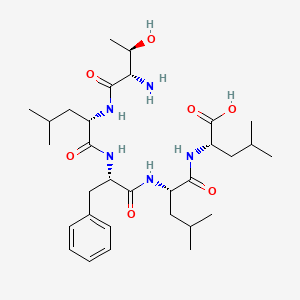
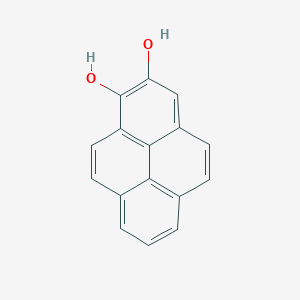
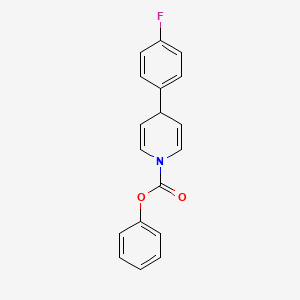
![Thiourea, N-(9-anthracenylmethyl)-N'-[4-(trifluoromethyl)phenyl]-](/img/structure/B15167873.png)
![Benzene, 2-[(2,2-difluoroethyl)thio]-1,4-dimethoxy-](/img/structure/B15167881.png)
